Cynarin Biosynthesis in Artichoke (Cynara cardunculus var. scolymus): A Technical Guide
Cynarin Biosynthesis in Artichoke (Cynara cardunculus var. scolymus): A Technical Guide
Introduction
The globe artichoke (Cynara cardunculus var. scolymus) is a significant source of bioactive phenolic compounds, which are central to its medicinal properties. Among these, cynarin (B1669657) (1,3-O-dicaffeoylquinic acid) is a key derivative of caffeoylquinic acid renowned for its hepatoprotective, choleretic, and antioxidant activities.[1][2] The biosynthesis of cynarin is a complex process rooted in the phenylpropanoid pathway, culminating from the synthesis of its direct precursor, chlorogenic acid (5-O-caffeoylquinic acid).[1][3] Understanding this pathway is critical for the genetic improvement of artichoke varieties and for optimizing the production of these high-value nutraceuticals.
This technical guide provides a detailed overview of the cynarin biosynthesis pathway in artichoke, including the core enzymatic steps, regulatory mechanisms, quantitative data on key components, and detailed experimental protocols for analysis.
Core Biosynthesis Pathway
The formation of cynarin is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two major stages: the synthesis of the precursor chlorogenic acid (CGA) via the phenylpropanoid pathway, and the subsequent acylation of CGA to form cynarin.
Stage 1: Phenylpropanoid Pathway to Chlorogenic Acid (CGA)
The synthesis of CGA, the direct precursor to cynarin, involves the following key enzymes and intermediates[4][5][6]:
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Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia.[7]
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Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.
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4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
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Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroylshikimate.
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p-Coumaroyl Ester 3′ Hydroxylase (C3′H): Another P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroylshikimate to a caffeoyl group, yielding caffeoylshikimate.[4][8]
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Hydroxycinnamoyl-CoA Quinate Transferase (HQT): This key enzyme catalyzes the final step in the main CGA biosynthesis route by transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic acid (chlorogenic acid).[4][9] Artichoke possesses multiple HQT isoforms (e.g., HQT1, HQT2) with varying substrate affinities.[4]
Stage 2: Conversion of Chlorogenic Acid to Cynarin
Cynarin (1,3-dicaffeoylquinic acid) is formed from its precursor, chlorogenic acid.[1][3] This conversion is hypothesized to be the result of monocaffeoylquinic acid acylation with caffeoyl-CoA.[10] Evidence suggests that an acyltransferase, potentially an HQT isoform, catalyzes the transfer of a second caffeoyl group to the chlorogenic acid molecule.[4] The stable overexpression of artichoke HQT1 in Nicotiana has been shown to result in a higher production of both CGA and cynarin, indicating that HQT1 is directly or indirectly involved in this final step.[4][9]
Caption: Core biosynthesis pathway of cynarin from L-phenylalanine in artichoke.
Regulation of the Biosynthesis Pathway
The biosynthesis of cynarin and its precursors is tightly regulated by developmental cues and environmental stimuli. One of the most significant regulatory factors is abiotic stress, particularly ultraviolet (UV) radiation.
UV-C Light Induction: Exposure to UV-C light has been shown to consistently and significantly increase the levels of dicaffeoylquinic acids, including cynarin, in artichoke leaves.[1][3] This response is mediated by the upregulation of genes encoding key enzymes in the phenylpropanoid pathway. Real-time PCR experiments have demonstrated a marked increase in the expression of HCT and HQT in UV-C treated leaves.[11] The molecular mechanism likely involves the UV-B photoreceptor UVR8, which, upon activation, interacts with downstream signaling components to activate transcription factors like HY5. These transcription factors then bind to the promoters of biosynthetic genes (e.g., PAL, C4H, 4CL, HCT, HQT), inducing their expression and leading to an accumulation of protective phenolic compounds.[12][13]
Caption: Simplified signaling cascade for UV-C induction of cynarin biosynthesis.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for modeling and engineering the cynarin biosynthesis pathway.
Table 1: Kinetic Parameters of Recombinant HQT Isoforms from Artichoke This table summarizes the Michaelis-Menten kinetics for two Hydroxycinnamoyl-CoA Quinate Transferase (HQT) enzymes identified in artichoke, demonstrating their substrate preferences.
| Enzyme | Acyl Donor Substrate | Acyl Acceptor Substrate | K_m_ (μM) | V_max_ (nkat/mg protein) |
| HQT1 | Caffeoyl-CoA | Quinate | 10 ± 1 | 10.3 ± 0.6 |
| Caffeoyl-CoA | Shikimate | 120 ± 10 | 0.8 ± 0.1 | |
| p-Coumaroyl-CoA | Quinate | 15 ± 2 | 4.8 ± 0.3 | |
| p-Coumaroyl-CoA | Shikimate | 140 ± 15 | 0.3 ± 0.05 | |
| HQT2 | Caffeoyl-CoA | Quinate | 20 ± 2 | 0.8 ± 0.1 |
| Caffeoyl-CoA | Shikimate | 150 ± 20 | No Activity | |
| p-Coumaroyl-CoA | Quinate | 10 ± 1 | 5.2 ± 0.4 | |
| p-Coumaroyl-CoA | Shikimate | 100 ± 12 | 0.5 ± 0.08 | |
| Data sourced from Sonnante et al. (2010).[4] |
Table 2: Concentration of Cynarin and Chlorogenic Acid in Artichoke Leaves This table shows the content of cynarin and chlorogenic acid in artichoke leaves at different time points after transplanting, demonstrating the dynamic nature of their accumulation.
| Days After Transplanting (ATD) | Treatment | Chlorogenic Acid (mg/100g FW) | Cynarin (mg/100g FW) |
| 60 | Control | 205.5 a | 50.8 a |
| 75 | Control | 190.7 a | 45.3 a |
| 90 | Control | 140.3 b | 30.5 b |
| 105 | Control | 125.8 b | 25.2 b |
| Data adapted from Sharaf-Eldin et al. (2007). Means with the same letter are not significantly different.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cynarin biosynthesis.
Protocol 1: Quantification of Caffeoylquinic Acids by HPLC
This protocol describes a standard method for the extraction and quantification of cynarin and chlorogenic acid from artichoke leaf tissue.
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Sample Preparation and Extraction:
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Harvest fresh artichoke leaves and immediately freeze them in liquid nitrogen.
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Lyophilize the frozen tissue and grind it into a fine powder using a mortar and pestle or a ball mill.
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Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube.
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Add 1.5 mL of 80% methanol (B129727) (v/v) containing 0.1% formic acid.
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Vortex thoroughly and sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
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System: Agilent 1200 series or equivalent, equipped with a diode array detector (DAD).
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Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution:
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0-5 min: 5% B
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5-25 min: Linear gradient from 5% to 30% B
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25-30 min: Linear gradient from 30% to 95% B
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30-35 min: Hold at 95% B
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35-40 min: Return to 5% B and equilibrate.
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-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection: Monitor at 330 nm.
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Quantification: Generate a standard curve using authentic standards of cynarin and chlorogenic acid of known concentrations (e.g., 1-100 µg/mL). Calculate concentrations in the samples based on peak area.
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Novel hydroxycinnamoyl-coenzyme A quinate transferase genes from artichoke are involved in the synthesis of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
